3-(Benzoylamino)-4-methylbenzoic acid CAS 401828-76-0 properties
3-(Benzoylamino)-4-methylbenzoic acid CAS 401828-76-0 properties
The following technical guide is structured to serve as a definitive reference for researchers utilizing 3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0) . It moves beyond basic catalog data to provide actionable synthesis protocols, analytical standards, and rational drug design applications.
CAS: 401828-76-0 | Role: Pharmacophore Scaffold & Intermediate
Executive Summary
3-(Benzoylamino)-4-methylbenzoic acid is a functionalized benzoic acid derivative primarily utilized as a structural scaffold in the development of Type II Kinase Inhibitors and GPCR antagonists . Its core structure—a toluene ring substituted with a carboxylic acid and a benzamide moiety—mimics the "hinge-binding" or "allosteric linker" domains found in blockbuster therapeutics like Nilotinib and Imatinib .
This guide provides a validated synthetic workflow, analytical characterization methods, and a mechanistic breakdown of its utility in structure-activity relationship (SAR) studies.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Identity & Constants
| Property | Value |
| IUPAC Name | 3-benzamido-4-methylbenzoic acid |
| CAS Registry | 401828-76-0 |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low/Insoluble) |
| pKa (Calc.) | ~4.2 (Carboxylic acid), ~13.5 (Amide N-H) |
| LogP (Calc.) | 3.5 (Lipophilic) |
Structural Significance
The molecule features two critical vectors for medicinal chemistry:
-
C1-Carboxyl Group: Acts as a polar anchor, suitable for esterification (prodrug design) or salt formation to improve solubility.
-
C3-Benzamide Linker: A rigid spacer that often participates in hydrogen bonding with the Glu/Lys pairs in kinase active sites or allosteric pockets of GPCRs.
Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize CAS 401828-76-0 via N-acylation of 3-amino-4-methylbenzoic acid. Scale: 10 mmol (Laboratory Scale).
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway via Schotten-Baumann or anhydrous acylation conditions.
Step-by-Step Protocol
This protocol uses anhydrous conditions to prevent hydrolysis of the benzoyl chloride, ensuring higher yields than aqueous Schotten-Baumann methods.
Reagents:
-
3-Amino-4-methylbenzoic acid (1.51 g, 10 mmol)
-
Benzoyl chloride (1.40 g, 1.16 mL, 10 mmol)
-
Triethylamine (Et₃N) (2.02 g, 2.8 mL, 20 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid and Et₃N in anhydrous DCM . Stir at room temperature until fully dissolved.
-
Note: If solubility is poor, switch solvent to THF (Tetrahydrofuran).
-
-
Acylation: Cool the solution to 0°C using an ice bath. Add benzoyl chloride dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching: Quench the reaction with 1M HCl (20 mL). The product may precipitate or remain in the organic layer depending on pH.
-
Workup:
-
If precipitate forms: Filter the solid, wash with water and cold DCM.
-
If soluble: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield the pure product.
Yield Expectation: 75–85%.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1H-NMR (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |
| 10.2 | Singlet | 1H | -NH-CO- (Amide Proton) |
| 7.9–8.0 | Doublet/Multiplet | 2H | Benzoyl Ortho-protons |
| 7.8 | Singlet | 1H | C2-H (Benzoic acid ring) |
| 7.7 | Doublet | 1H | C6-H (Benzoic acid ring) |
| 7.5–7.6 | Multiplet | 3H | Benzoyl Meta/Para-protons |
| 7.4 | Doublet | 1H | C5-H (Benzoic acid ring) |
| 2.3 | Singlet | 3H | -CH₃ (Methyl group) |
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Expected ~8.5 min (varies by system).
Applications in Drug Discovery[1][5][7][10]
Kinase Inhibitor Scaffold (Type II)
This compound is a structural analog of the "tail" region of Nilotinib (Tasigna). In Type II kinase inhibitors, the amide bond functions as a critical hydrogen bond donor/acceptor pair that interacts with the conserved Glu/Lys residues in the kinase hinge region or the DFG-out allosteric pocket.
Mechanism of Action (Hypothetical):
-
The 4-methyl group provides hydrophobic packing against the "Gatekeeper" residue (e.g., Threonine T315 in ABL kinase).
-
The Benzamide moiety locks the molecule in a planar conformation, facilitating entry into the hydrophobic back pocket.
GPCR Antagonism (P2Y14)
Recent studies indicate that benzoic acid derivatives with sulfonamide or amide linkers at the 3-position show antagonism toward the P2Y14 receptor , a target for acute lung injury and inflammation [1].[1] CAS 401828-76-0 serves as a simplified lead compound for generating structure-activity relationship (SAR) libraries.
Rational Design Workflow (Graphviz)
Figure 2: Strategic modification of CAS 401828-76-0 for targeted pharmacology.
Safety & Handling (GHS Standards)
While specific toxicological data for this exact CAS is limited, its structural analogs (benzoic acid derivatives) dictate the following precautions:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (Room Temp). Keep container tightly closed.
References
-
Yao, Y., et al. (2025).[1] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[2][3] "Compound Summary: 3-(Benzoylamino)-4-methylbenzoic acid." National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[3] "Safety Data Sheet: Benzoic Acid Derivatives." Merck KGaA. Link
-
Bide Pharmatech. (2025). "Product Analysis: CAS 401828-76-0." Bide Pharm. Link
Sources
- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Methyl-benzoylamino)-benzoic acid methyl ester | C16H15NO3 | CID 774521 - PubChem [pubchem.ncbi.nlm.nih.gov]
